molecular formula C22H18BrN3O2 B2985281 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide CAS No. 1286707-17-2

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide

Cat. No. B2985281
CAS RN: 1286707-17-2
M. Wt: 436.309
InChI Key: DKIPNQJNLROQKJ-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Research into the antimicrobial activity of similar compounds has been conducted to explore their potential in treating infections. For instance, novel sulphonamide derivatives have been synthesized and shown to exhibit good antimicrobial activity against various strains, highlighting the potential of related compounds in antimicrobial applications (Fahim & Ismael, 2019).

Synthetic Methodologies

The compound and its analogs have been involved in synthetic methodologies for producing intermediates for pharmaceutically effective compounds. These methods demonstrate the compound's relevance in pharmaceutical manufacturing processes (Fort, 2002).

Material Science Applications

In the field of material science, derivatives of related compounds have been used to synthesize new materials. For example, conducting polymers have been developed from low oxidation potential monomers based on pyrrole via electropolymerization, showcasing the compound's utility in creating new, conductive materials (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Mechanism of Action

1H-pyrrolo[2,3-b]pyridine derivatives inhibit the FGFR signaling pathway, which is involved in various types of tumors . They have shown potent activities against FGFR1, 2, and 3 .

Future Directions

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives could involve further development of these compounds as FGFR inhibitors for cancer therapy .

properties

IUPAC Name

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2/c23-18-6-8-19(9-7-18)24-20(27)15-26-13-11-17-10-12-25(21(17)22(26)28)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIPNQJNLROQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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